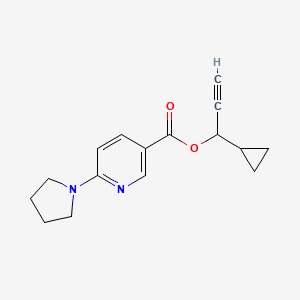
1-Cyclopropylprop-2-ynyl 6-pyrrolidin-1-ylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropylprop-2-ynyl 6-pyrrolidin-1-ylpyridine-3-carboxylate, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which has potential therapeutic applications in the treatment of several neurological disorders.
Mécanisme D'action
CPP-115 exerts its pharmacological effects by inhibiting 1-Cyclopropylprop-2-ynyl 6-pyrrolidin-1-ylpyridine-3-carboxylate-AT, which leads to an increase in the levels of this compound in the brain. This compound is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing the levels of this compound, CPP-115 enhances the inhibitory tone in the brain, which can reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of this compound in the brain, which can have several biochemical and physiological effects. This compound is known to have anxiolytic, anticonvulsant, and sedative effects, which may be beneficial in the treatment of anxiety and epilepsy. Additionally, this compound has been shown to modulate the reward pathway in the brain, which may have implications for the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-115 has several advantages for laboratory experiments, including its high potency and selectivity for 1-Cyclopropylprop-2-ynyl 6-pyrrolidin-1-ylpyridine-3-carboxylate-AT. However, its limited solubility in aqueous solutions can make it challenging to administer in vivo. Additionally, its mechanism of action may be influenced by other factors, such as the levels of other neurotransmitters in the brain, which can complicate its interpretation in laboratory experiments.
Orientations Futures
CPP-115 has several potential future directions for research, including its potential use in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to evaluate its safety and efficacy in human subjects, as well as its long-term effects on brain function. Finally, the development of more potent and selective 1-Cyclopropylprop-2-ynyl 6-pyrrolidin-1-ylpyridine-3-carboxylate-AT inhibitors may have implications for the treatment of neurological disorders in the future.
Méthodes De Synthèse
CPP-115 is synthesized through a multistep process involving the condensation of 2-cyclopropylacetylpyridine with pyrrolidine-1-carboxylic acid, followed by esterification with 3-hydroxypyridine-4-carboxylic acid. The final product is obtained through a cyclization reaction.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of several neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, CPP-115 has shown promising results in reducing seizures and anxiety-like behavior in animal models. Clinical trials are currently underway to evaluate the safety and efficacy of CPP-115 in human subjects.
Propriétés
IUPAC Name |
1-cyclopropylprop-2-ynyl 6-pyrrolidin-1-ylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-14(12-5-6-12)20-16(19)13-7-8-15(17-11-13)18-9-3-4-10-18/h1,7-8,11-12,14H,3-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAVUMWFOUNMOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1CC1)OC(=O)C2=CN=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

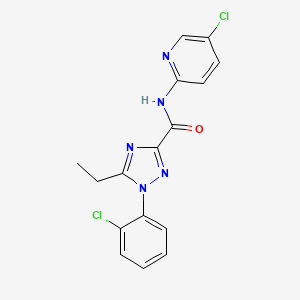
![2-[5-(2,3-Dihydro-1,4-benzodioxin-5-ylmethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]pyrazine](/img/structure/B7662464.png)
![2-fluoro-6-hydroxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7662467.png)
![[4-Chloro-3-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methylamino]phenyl]methanol](/img/structure/B7662471.png)
![2-[(Z)-1-(4-pyrazol-1-ylphenyl)prop-1-en-2-yl]pyrazine](/img/structure/B7662478.png)
![2-[5-[(4-Methoxypyridin-2-yl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyrazine](/img/structure/B7662499.png)
![N-[5-(dimethylcarbamoyl)-2-methylphenyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7662503.png)
![N-methyl-2-[5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7662516.png)
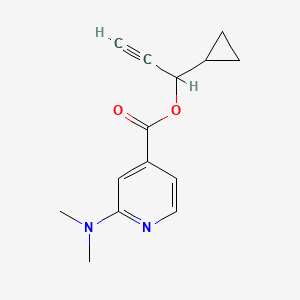
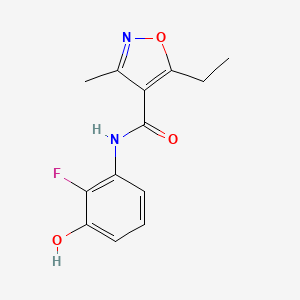

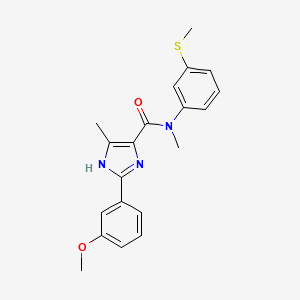
![1-[1-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazol-3-yl]ethanol](/img/structure/B7662544.png)
